![molecular formula C5H6BrClF3N3 B13554188 1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride](/img/structure/B13554188.png)
1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride is a chemical compound that features a bromine atom, a trifluoromethyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s activity and binding affinity. The imidazole ring can interact with specific amino acid residues in proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride is unique due to its specific combination of functional groups and the imidazole ring structure. This combination imparts distinct chemical properties and biological activities, making it valuable for various applications.
Propiedades
Fórmula molecular |
C5H6BrClF3N3 |
|---|---|
Peso molecular |
280.47 g/mol |
Nombre IUPAC |
[5-bromo-1-(trifluoromethyl)imidazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H5BrF3N3.ClH/c6-3-2-11-4(1-10)12(3)5(7,8)9;/h2H,1,10H2;1H |
Clave InChI |
MIWKLNHSURCBOC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(C(=N1)CN)C(F)(F)F)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13554112.png)
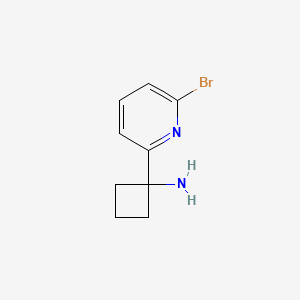

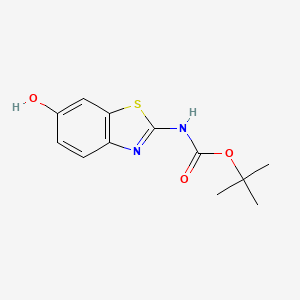
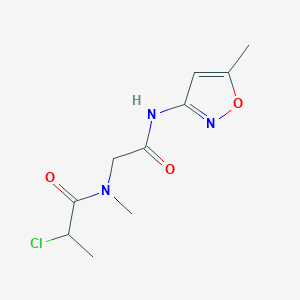


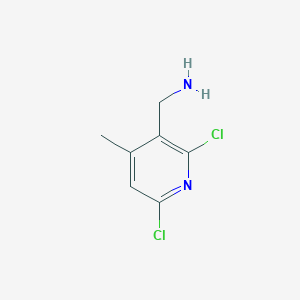
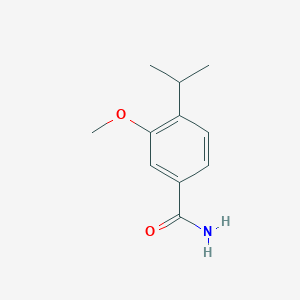

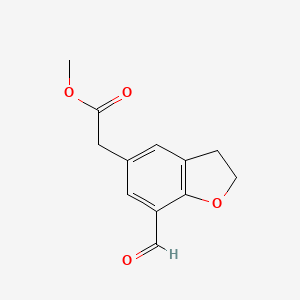
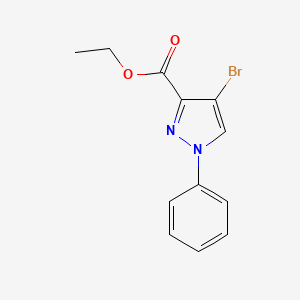
![3-[(2-Aminopropyl)sulfanyl]benzoicacidhydrochloride](/img/structure/B13554204.png)
